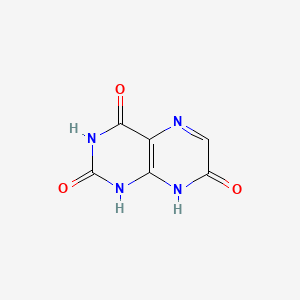

2,4,7-Trihydroxypteridine

Description

Properties

IUPAC Name |

1,8-dihydropteridine-2,4,7-trione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4N4O3/c11-2-1-7-3-4(8-2)9-6(13)10-5(3)12/h1H,(H3,8,9,10,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCVUYVOMXUKYFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(NC1=O)NC(=O)NC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30180440 | |

| Record name | Violapterin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30180440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2577-38-0 | |

| Record name | Violapterin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002577380 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Violapterin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=405591 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Violapterin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30180440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-HYDROXYLUMAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3H368N1B88 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Biological Activity

2,4,7-Trihydroxypteridine is a pteridine derivative that has garnered attention due to its diverse biological activities. As a member of the pteridine family, this compound exhibits properties that may be beneficial in various therapeutic contexts, including anti-inflammatory and antioxidant effects. This article aims to explore the biological activity of this compound through an examination of existing research findings, case studies, and relevant data.

Chemical Structure and Properties

This compound is characterized by three hydroxyl groups attached to the pteridine ring. This structural feature is significant as it influences the compound's reactivity and biological interactions. The general formula for pteridines is , and variations in substituents can lead to differing biological activities.

Antioxidant Properties

Research indicates that pteridine derivatives, including this compound, exhibit potent antioxidant properties. A study demonstrated that several pteridine derivatives could scavenge free radicals effectively and inhibit lipid peroxidation. The antioxidant activity is attributed to the ability of these compounds to donate electrons and stabilize free radicals, thereby reducing oxidative stress in biological systems .

Anti-inflammatory Effects

Pteridine derivatives have been shown to possess anti-inflammatory properties. For instance, 2,4-diaminopteridine derivatives have been evaluated for their ability to inhibit lipoxygenase (LOX), an enzyme involved in the inflammatory response. Certain derivatives exhibited IC50 values as low as 100 nM, indicating strong inhibitory potential against LOX . The anti-inflammatory effects are particularly relevant in conditions such as rheumatoid arthritis and ulcerative colitis.

Methotrexate Interaction

In a clinical study involving pediatric patients undergoing methotrexate therapy for acute lymphoblastic leukemia, significant levels of 2,4-diamino-7-hydroxy-pteridines were detected in plasma and cerebrospinal fluid (CSF). This finding suggests that these metabolites may interact with pteridine-dependent metabolic pathways, potentially influencing the efficacy and side effects of methotrexate treatment . The study highlighted variability in metabolite concentrations based on methotrexate dosing regimens.

Antiparasitic Potential

Another area of interest is the antiparasitic potential of pteridine derivatives. Research has indicated that certain 2,4-diamino-6-arylaminomethylpteridines can inhibit parasitic pteridine reductases. These enzymes are crucial for the survival of various parasites, thus making these derivatives promising candidates for antiparasitic drug development .

Research Findings Summary

The following table summarizes key findings related to the biological activities of this compound:

Scientific Research Applications

Antioxidant and Anti-inflammatory Properties

Research has indicated that derivatives of pteridine compounds, including 2,4,7-trihydroxypteridine, exhibit significant antioxidant properties. These compounds have been evaluated for their ability to scavenge free radicals and inhibit lipid peroxidation, which is crucial in preventing oxidative stress-related diseases such as cancer and atherosclerosis. A study highlighted that certain pteridine derivatives showed potent lipid antioxidant activities with IC50 values as low as 100 nM and demonstrated efficacy in reducing inflammation in animal models of colitis .

Case Study: Colitis Model

- Objective : Evaluate the anti-inflammatory effects of pteridine derivatives.

- Method : Administration of 2-(4-methylpiperazin-1-yl)-N-(thiophen-2-ylmethyl)pteridin-4-amine at 0.01 mmol/kg.

- Results : A reduction in inflammatory markers by 41% was observed, indicating a promising therapeutic potential for inflammatory bowel diseases.

Role in Folate Metabolism

This compound is structurally related to folate derivatives and plays a role in folate metabolism. It has been studied for its potential to act as an intermediate in the degradation of folic acid under certain conditions. The compound can yield glyoxylic acid upon UV irradiation and acid hydrolysis, suggesting its involvement in biochemical pathways related to folate metabolism .

Implications for Drug Resistance

The study of Mycobacterium tuberculosis revealed that mutations affecting enzymes involved in folate metabolism can lead to drug resistance. Understanding the biochemical role of compounds like this compound could lead to novel strategies for overcoming resistance mechanisms by targeting these metabolic pathways .

Antiparasitic Activity

Recent studies have focused on optimizing pteridine-based compounds for their inhibitory effects on parasitic enzymes. Specifically, this compound derivatives have shown promise against Trypanosoma brucei and Leishmania species by inhibiting key enzymes involved in their metabolic pathways. The design of multitarget inhibitors has resulted in compounds with low nanomolar IC50 values against these parasites .

Case Study: Pteridine Derivatives Against Trypanosomatids

- Objective : Develop selective inhibitors targeting T. brucei PTR1 and DHFR.

- Method : Synthesis and evaluation of novel pteridine derivatives.

- Results : Identification of compounds exhibiting micromolar to submicromolar inhibition profiles against parasite enzymes.

Agricultural Applications

The insecticidal properties of pteridine derivatives have also been explored. Compounds derived from this compound have shown larvicidal activity against agricultural pests such as Mythimna separata and Plutella xylostella. Studies indicate that these compounds can achieve high lethality rates at low concentrations, making them candidates for environmentally friendly pest control agents .

Case Study: Insecticidal Activity Evaluation

- Objective : Assess the larvicidal effects of synthesized pteridine analogues.

- Method : Testing at various concentrations (200 mg/L).

- Results : Compounds exhibited lethality rates ranging from 50% to 100%, outperforming traditional insecticides.

Comparison with Similar Compounds

Structural and Solubility Differences

2,4,7-Trihydroxypteridine vs. 2,4,6-Trihydroxypteridine

- Hydroxyl Group Positions : The positional isomerism of hydroxyl groups (2,4,7 vs. 2,4,6) significantly impacts solubility. This compound exhibits lower aqueous solubility (3.96 × 10⁻³ M at 100°C) compared to 2,4,6-Trihydroxypteridine (1.35 × 10⁻¹ M at 20°C) .

- Thermal Stability : this compound has a melting point of 180°C, slightly lower than 2,4,6-Trihydroxypteridine (196°C), suggesting differences in crystalline packing due to hydroxyl arrangement .

This compound vs. Isoxanthopterin (2-Amino-4,7-Dihydroxypteridine)

- Functional Groups: Replacement of the hydroxyl group at position 2 with an amino group in isoxanthopterin alters reactivity. Isoxanthopterin undergoes acid hydrolysis to form this compound, highlighting the lability of amino groups in acidic conditions .

Chemical Reactivity and Degradation Pathways

Photolysis

- This compound : UV irradiation followed by mild acid hydrolysis releases glyoxylic acid (from carbons 6 and 7), a reaction critical for isotopic labeling studies in pteridine biosynthesis .

- Lumazine (2,4-Dihydroxypteridine) : Lacks the hydroxyl group at position 7, rendering it resistant to glyoxylic acid release under similar conditions. Instead, it forms transient charge-transfer complexes with xanthine oxidase .

Enzymatic Interactions

- This compound : Forms a stable Mo(IV)-violapterin charge-transfer complex during xanthine oxidase catalysis, characterized by a long-wavelength absorbance (600–700 nm) .

- Pterin-6-Carboxylic Acid : Fails to induce spectral changes in reduced xanthine oxidase, underscoring the necessity of hydroxyl groups at positions 2, 4, and 7 for Mo coordination .

Catalytic Roles

- Unlike lumazine, which produces transient enzymatic intermediates, this compound stabilizes the reduced enzyme-product complex, enhancing catalytic efficiency in xanthine oxidase .

Preparation Methods

Reaction Mechanism and Conditions

A groundbreaking approach to this compound synthesis involves the microwave-assisted polymerization of ammonium cyanide (NHCN) under anoxic conditions. This method simulates prebiotic hydrothermal environments, where HCN-derived polymers form complex heterocyclic systems. The process entails:

-

Preparation of NHCN Solution : A 2.0 M aqueous solution of NHCN is subjected to microwave irradiation at 100°C for 2–4 hours.

-

Polymerization and Cyclization : Under microwave heating, HCN oligomerizes into intermediates such as aminomalononitrile, which subsequently undergo cyclization to form pteridine derivatives.

-

Product Isolation : The reaction mixture is cooled, and the polymeric material is precipitated via centrifugation. Acid hydrolysis of the polymer liberates monomeric species, including this compound, identified through high-performance liquid chromatography (HPLC) and mass spectrometry.

Advantages and Limitations

This method offers a one-pot, catalyst-free route to this compound, with microwave irradiation significantly reducing reaction times compared to conventional thermal methods. However, the heterogeneity of HCN polymers necessitates rigorous purification steps, and yields of specific pteridines remain modest.

Nitrosation of Aminopteridine Precursors

Synthetic Considerations

The use of strong mineral acids and low temperatures minimizes side reactions, but the lack of regioselectivity in hydroxyl group manipulation poses a challenge. Further research into protective groups (e.g., silyl ethers) may enhance the feasibility of this route.

Condensation of Tetraaminopyrimidine with Carbohydrate Derivatives

Osone-Mediated Cyclization

Patent US2667485A discloses the synthesis of 2,4-diamino-6-(hydroxyalkyl)pteridines via the condensation of 2,4,5,6-tetraaminopyrimidine with osones (oxidized sugars) in acidic media. Although the target compound in this method is a diaminopteridine, the protocol offers insights into pteridine ring formation:

-

Reactants : A mixture of 2,4,5,6-tetraaminopyrimidine sulfate, dihydroxyacetone, and hydrazine hydrate in acetic acid.

-

Cyclization : Heating at 60–100°C induces cyclization, yielding 2,4-diamino-6-hydroxymethylpteridine.

-

Post-Synthetic Modification : Hydrolysis of the hydroxymethyl group or substitution of dihydroxyacetone with alternative osones (e.g., trioses) could theoretically yield this compound, though experimental validation is required.

Role of Reaction Parameters

The pH (4–5) and temperature are critical for minimizing side reactions. The addition of boric acid facilitates product isolation by forming insoluble borate complexes, a technique adaptable to other pteridine syntheses.

Comparative Analysis of Synthetic Methods

| Method | Starting Materials | Conditions | Yield | Key Challenges |

|---|---|---|---|---|

| Microwave HCN Polymerization | NHCN | Microwave, 100°C, anoxic | Low | Product heterogeneity |

| Nitrosation | Leucopterin | HSO, HNO, 0°C | Moderate | Lack of regioselectivity |

| Osone Condensation | Tetraaminopyrimidine, osones | Acidic, 60–100°C | Moderate | Functional group incompatibility |

The microwave method excels in simplicity and alignment with prebiotic chemistry models but suffers from low specificity. Conversely, the nitrosation and osone condensation routes provide greater control over substitution patterns but require multi-step protocols.

Q & A

Q. What are the key physicochemical properties of 2,4,7-Trihydroxypteridine that influence its solubility in aqueous solutions, and how should researchers adjust experimental conditions based on these data?

- Methodological Guidance : Solubility data for this compound indicate a molar solubility of 3.963 × 10⁻³ mol/L at 100°C, with temperature significantly affecting dissolution kinetics . Researchers should prepare saturated solutions by equilibrating the compound in deionized water at controlled temperatures (e.g., 20°C, 100°C) and validate concentrations using UV-Vis spectrophotometry or HPLC. For low-temperature studies, pre-saturated solutions should be filtered to remove undissolved particulates.

- Data Table :

| Temperature (°C) | Molar Solubility (mol/L) | Grams/L |

|---|---|---|

| 20 | 1.351 × 10⁻¹ | 0.619 |

| 100 | 3.963 × 10⁻³ | 0.714 |

Q. How should researchers handle and store this compound to maintain its stability during experimental procedures?

- Methodological Guidance : Store the compound in airtight, light-resistant containers under inert gas (e.g., nitrogen) to prevent oxidation or photodegradation. Maintain storage temperatures below 25°C in a desiccator to avoid hygroscopic absorption . Prior to use, verify purity via melting point analysis (reported MP: 180.12°C) and FT-IR spectroscopy to detect hydroxyl group integrity .

Advanced Research Questions

Q. What experimental approaches are used to study the role of this compound in enzymatic charge-transfer complexes, and how can inhibitors like cyanide and allopurinol be utilized to validate these interactions?

- Methodological Guidance : In xanthine oxidase studies, this compound forms a charge-transfer complex with Mo(IV) during catalysis, detectable via long-wavelength absorbance at 550–600 nm . To validate this interaction:

Prepare flavin-free xanthine oxidase (e.g., via churning cream-derived buttermilk and ammonium sulfate precipitation) .

Monitor absorbance changes during enzymatic reduction of lumazine (2,4-dihydroxypteridine) in the presence/absence of inhibitors (cyanide, allopurinol).

Use EPR spectroscopy to confirm the absence of flavin radical signals, confirming Mo(IV)-violapterin specificity .

Q. How can researchers address contradictions in reported data regarding the reactivity of this compound under varying pH conditions?

- Methodological Guidance : Discrepancies in reactivity may arise from pH-dependent tautomerism or aggregation. To resolve this:

Conduct pH-controlled kinetic assays (pH 3–10) using buffered solutions (e.g., phosphate, Tris-HCl).

Monitor reaction progress via stopped-flow spectroscopy and compare with solubility data (e.g., reduced solubility at acidic pH may slow reaction rates) .

Perform dynamic light scattering (DLS) to detect aggregation at non-ideal pH levels.

Q. What spectroscopic techniques are optimal for characterizing reaction intermediates involving this compound, and how should data be interpreted to distinguish artifacts from true intermediates?

- Methodological Guidance : Use UV-Vis spectroscopy to identify absorbance bands unique to intermediates (e.g., violapterin-Mo(IV) complex at ~580 nm) . Cross-validate with:

Mass spectrometry (LC-MS) : Confirm molecular weights of intermediates.

Control experiments : Repeat reactions in deuterated solvents (D₂O) to distinguish solvent-sensitive shifts.

Inhibitor studies : Add allopurinol to suppress intermediate formation, confirming enzymatic origin .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.